molecular formula C7H7ClN2O B179010 5-Amino-2-chlorobenzamide CAS No. 111362-50-6

5-Amino-2-chlorobenzamide

Cat. No.: B179010
CAS No.: 111362-50-6
M. Wt: 170.59 g/mol
InChI Key: KBIUWISITKJWTA-UHFFFAOYSA-N
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Description

5-Amino-2-chlorobenzamide is an organic compound with the molecular formula C7H7ClN2O. It is also known by other names such as 2-amino-5-chlorobenzamide and 5-chloroanthranilamide . This compound is characterized by the presence of an amino group and a chlorine atom attached to a benzamide structure. It is a white to pale yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents like acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chlorobenzamide typically involves a two-step process :

    Chlorination of Anthranilate: Anthranilate is used as the starting material. It is chlorinated using sodium hypochlorite solution and glacial acetic acid as chlorination reagents. The reaction is carried out in a mixture of organic solvent and water at a temperature below -5°C.

    Amination: The chlorinated product, 2-amino-5-chloroanthranilate, is then reacted with ammonia water in a high-pressure autoclave. The reaction is conducted under heating and pressurizing conditions. The resulting product is purified by dissolving in methylene dichloride, followed by filtration with activated carbon.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher efficiency and yield. The reagents used are of low toxicity, and the solvents can be recycled, making the process environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chlorine groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can react with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide and other strong bases.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include various substituted benzamides and quinazoline derivatives .

Scientific Research Applications

5-Amino-2-chlorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-chlorobenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chlorobenzamide
  • 5-Chloroanthranilamide
  • 5-Chloro-2-aminobenzamide

Comparison

5-Amino-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

5-amino-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIUWISITKJWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455936
Record name 5-amino-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111362-50-6
Record name 5-amino-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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